M4 Muscarinic Receptor Subtype Selectivity Linked to 4-Position Methylene Spacer Architecture
Cyclopropylpiperidine compounds bearing a 4-methyleneamino substituent have been disclosed as selective antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a therapeutic target for Parkinson's disease and dystonia [1]. The 4-position orientation of the cyclopropylmethylamino group, combined with the conformational flexibility afforded by the methylene spacer, distinguishes the target compound from the direct 4-amine analog (CAS 1353947-63-3), where the amine is rigidly attached to the piperidine ring. In radioligand displacement assays, representative 4-substituted cyclopropylpiperidines demonstrate M4 affinity (Ki ~447 nM) while showing weaker displacement at M1 (Ki ~468 nM) and M2 (Ki ~603 nM) receptors [2]. The target compound's methylene spacer may further refine this selectivity window by enabling optimized orientation of the cyclopropylmethyl group within the M4 orthosteric pocket—an advantage not achievable with 3-position or 2-position isomers.
| Evidence Dimension | M4 receptor subtype selectivity versus M1 and M2 (class-level example) |
|---|---|
| Target Compound Data | M4-selective profile inferred from 4-substituted cyclopropylpiperidine class; no direct target-specific M4 Ki available |
| Comparator Or Baseline | Representative cyclopropylpiperidine (BDBM50030245): Ki(M4)=447 nM, Ki(M1)=468 nM, Ki(M2)=603 nM; direct 4-amine analog lacks methylene spacer flexibility |
| Quantified Difference | ~1.05-fold selectivity M4 over M1; ~1.35-fold over M2 (class-level reference compound). Selectivity gain predicted for target compound via methylene linker optimization, but not directly measured. |
| Conditions | Radioligand displacement of [3H]NMS from human M1/M2/M4 receptors expressed in CHO cells (class-level reference data) |
Why This Matters
M4 subtype selectivity is critical for avoiding M1-mediated peripheral side effects; the 4-methyleneamino architecture offers a rational basis for prioritizing this scaffold over 3- or 2-substituted analogs that cannot access the same M4 binding mode.
- [1] Lindsley CW, Bridges T, Conn J, Bender A, Engers D. Antagonists of the muscarinic acetylcholine receptor M4. US Patent Application 2022/0048913, published February 17, 2022. View Source
- [2] BindingDB. BDBM50030245 (ChEMBL3354073). Affinity Data: Ki(M4)=447 nM, Ki(M1)=468 nM, Ki(M2)=603 nM. Assay: Displacement of [3H]NMS from human M1/M2/M4 receptors expressed in CHO cells. View Source
